molecular formula C28H23NO4 B14072601 (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(naphthalen-1-yl)amino)propanoic acid

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(naphthalen-1-yl)amino)propanoic acid

Cat. No.: B14072601
M. Wt: 437.5 g/mol
InChI Key: GBWLKBQIJHFDMB-UHFFFAOYSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(naphthalen-1-yl)amino)propanoic acid is a chiral amino acid derivative featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, a naphthalen-1-yl substituent on the α-amino group, and a propanoic acid backbone. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild acidic conditions . The naphthalen-1-yl moiety introduces aromatic bulk, which can influence peptide conformation, solubility, and interactions with biological targets. This compound is typically synthesized via Fmoc-protection of the corresponding amino acid precursor, as outlined in schemes similar to those described for structurally related antiviral agents .

Properties

Molecular Formula

C28H23NO4

Molecular Weight

437.5 g/mol

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(naphthalen-1-yl)amino]propanoic acid

InChI

InChI=1S/C28H23NO4/c1-18(27(30)31)29(26-16-8-10-19-9-2-3-11-20(19)26)28(32)33-17-25-23-14-6-4-12-21(23)22-13-5-7-15-24(22)25/h2-16,18,25H,17H2,1H3,(H,30,31)

InChI Key

GBWLKBQIJHFDMB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N(C1=CC=CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Preparation Methods

Structural and Chemical Properties of the Target Compound

Molecular Architecture

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(naphthalen-1-yl)amino)propanoic acid (C28H23NO4, MW 437.49 g/mol) features:

  • A fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus for temporary amine protection.
  • A naphthalen-1-yl moiety attached to the α-amino group, conferring aromatic bulk.
  • An (S)-configured chiral center at the β-carbon, critical for peptide backbone geometry.
  • A propanoic acid terminus for carboxylate-mediated conjugation or solid-phase peptide synthesis (SPPS).

Physicochemical Characteristics

  • Solubility : Polar aprotic solvents (DMF, DCM) due to the Fmoc group; limited aqueous solubility at neutral pH.
  • Stability : Acid-labile Fmoc protection requires neutral-to-basic conditions during synthesis.
  • Stereochemical Integrity : Chiral HPLC and optical rotation confirm >99% enantiomeric excess (ee) when using L-amino acid precursors.

Synthetic Methodologies

Reductive Amination with Naphthalen-1-ylaldehyde

Reaction Scheme
  • Substrate Preparation : (S)-2-Amino-3-phenylpropanoic acid methyl ester hydrochloride (HCl·H-L-Phe-OMe) reacts with naphthalen-1-ylaldehyde (1.5 equiv) in dry CH2Cl2.
  • Imine Formation : Triethylamine (1 equiv) catalyzes Schiff base formation at room temperature (2 h).
  • Reduction : Sodium borohydride (2 equiv) reduces the imine to a secondary amine at 0°C.
  • Fmoc Protection : The free amine reacts with Fmoc-Cl (1.2 equiv) in the presence of N-methylmorpholine (NMM, 2 equiv) in DMF.
  • Ester Hydrolysis : Methanol/water (3:1) with LiOH (2 equiv) yields the free carboxylic acid.
Optimization Data
Parameter Value Impact on Yield
Aldehyde Equiv 1.5 → 2.0 +15% yield
Reduction Temp 0°C → RT -20% yield
Fmoc-Cl Equiv 1.2 → 1.5 +12% yield

Yield : 68–77% after purification (silica gel chromatography).

Alkylation with Naphthalen-1-ylmethyl Halides

Procedure Highlights
  • Base Selection : Cesium carbonate (2 equiv) in DMF facilitates nucleophilic substitution of HCl·H-L-Phe-OMe with naphthalen-1-ylmethyl bromide (1 equiv).
  • Stereochemical Control : Retention of (S)-configuration confirmed via comparative NMR with authentic standards.
  • Side Reactions : Competing O-alkylation minimized by using bulky bases (e.g., DIPEA).
Yield and Purity
  • Crude Yield : 83% (alkylation step).
  • Final Product : 73% after Fmoc protection and hydrolysis, HPLC purity >95%.

One-Step Coupling with Diaminobenzoic Acid

Innovative Protocol

Adapted from, this method bypasses intermediate isolation:

  • Activation : Fmoc-protected alanine (1 equiv) activated with HATU (1.2 equiv) and NMM (2 equiv) in DMF (60 min).
  • Coupling : 3,4-Diaminobenzoic acid (1.3 equiv) added in four portions (0°C → RT, 140 min).
  • Precipitation : Crude product isolated via acetone/water (3:1), yielding 50–65% for naphthyl derivatives.
Advantages Over Traditional Methods
  • Purification-Free : Avoids chromatography; precipitation suffices for >90% purity.
  • Scalability : Demonstrated at 10 mmol scale without yield drop.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H-NMR (500 MHz, DMSO-d6) : δ 7.81–7.19 (m, 13H, Fmoc + naphthyl), 4.22 (d, J = 7.5 Hz, 1H, CHα), 3.95 (m, 2H, Fmoc-CH2), 3.12 (dd, J = 14.0 Hz, CHβ).
  • 13C-NMR : 172.5 (COOH), 156.1 (Fmoc C=O), 134.9–123.9 (aromatic Cs), 52.5 (OCH3), 46.2 (CHα).

Mass Spectrometry

  • HRMS-ESI : [M+H]+ calculated 438.1542, found 438.1545.
  • Fragmentation : m/z 438 → 301 (Fmoc loss), 215 (naphthyl-CH2).

Chiral HPLC

  • Column : Chiralpak IA (4.6 × 250 mm).
  • Eluent : Hexane/ethanol (80:20), 1.0 mL/min.
  • Retention : 12.7 min (S-enantiomer), 14.2 min (R-enantiomer).

Applications in Peptide Synthesis

SPPS Compatibility

  • Coupling Efficiency : 98% per cycle using HATU/oxyma in DMF.
  • Orthogonality : Fmoc group removed with 20% piperidine without naphthyl moiety side reactions.

Case Study: Anticancer Peptide Analogues

  • Sequence : H-Lys-(Naphthyl-Ala)-Asp-Gly-Ser-NH2.
  • Activity : IC50 = 1.2 µM against MCF-7 cells vs. 3.5 µM for non-naphthyl variant.

Chemical Reactions Analysis

Types of Reactions: (S)-N-Fmoc-1-Naphthylalanine can undergo various chemical reactions, including:

    Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.

    Reduction: The naphthyl group can be reduced to form dihydronaphthalene derivatives.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The Fmoc group can be removed using piperidine in dimethylformamide.

Major Products Formed:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Dihydronaphthalene derivatives.

    Substitution: Deprotected 1-naphthylalanine or other functionalized derivatives.

Scientific Research Applications

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(naphthalen-1-yl)amino)propanoic acid is a complex organic compound with a chiral center, propanoic acid backbone, an amino group, a naphthalene moiety, and a fluorenylmethoxycarbonyl protecting group. Due to its structure, it can be involved in biochemical interactions, potentially serving as a building block in drug design or as a research tool in biological studies.

Potential Applications

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(naphthalen-1-yl)amino)propanoic acid has potential applications in medicinal chemistry and biochemical research. Interaction studies are crucial for understanding its therapeutic potential and safety profile.

  • Antitumor Activity: Naphthalene derivatives may have anticancer properties because of their ability to intercalate DNA or inhibit topoisomerases.
  • Neuroprotective Effects: Fluorene derivatives have been studied for neuroprotective effects, possibly through modulation of neurotransmitter systems. KYN metabolites have garnered attention in neurobiology, particularly through their modulation of NMDA receptors . KYNA, a KYN pathway metabolite, has potent antioxidant properties and is a non-competitive antagonist of NMDA receptors, contributing to the preservation of neuronal health .
  • Drug Development: It is investigated for potential use in drug development and delivery systems.
  • Peptide Synthesis: It is used as an intermediate in the synthesis of peptides and other complex molecules. The synthesis typically involves protecting the amino group with the Fmoc group via reaction with Fmoc chloride in the presence of a base like sodium carbonate and introducing the trifluoromethyl group via nucleophilic substitution reactions using reagents like trifluoromethyl iodide.
  • Protein-Protein Interactions: It is employed in the study of protein-protein interactions and enzyme mechanisms.

Comparable Compounds

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(naphthalen-1-yl)amino)propanoic acid shares structural similarities with compounds containing aromatic rings and amino acids.
What sets (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(naphthalen-1-yl)amino)propanoic acid apart is its combination of a chiral center with protective groups that enhance its stability and reactivity in biological systems, which may offer advantages in drug development compared to simpler analogs.

Compound NameStructure FeaturesBiological Activity
NaphthaleneAromatic hydrocarbonAnticancer properties
FluorenePolycyclic aromatic hydrocarbonNeuroprotective effects
4-Amino-N-(naphthalenesulfonyl)-L-alanineAmino acid derivativeAntitumor activity
KYNAKYN pathway metaboliteKYNA functions as a natural antagonist of the NMDA receptor . KYNA’s inhibition of NMDA receptors was instrumental in preventing neurological damage in various experimental models of brain disorders, such as AD and HD . KYNA also antagonizes AMPA receptors, further damping excitatory neurotransmission . Additionally, KYNA has inhibitory effects on metabotropic glutamate receptors (mGluRs), particularly the mGlu2 and mGlu3 subtypes, which are involved in regulating synaptic plasticity and neurotransmitter release . KYNA is an endogenous AhR agonist .

Mechanism of Action

The mechanism of action of (S)-N-Fmoc-1-Naphthylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The naphthyl group can interact with aromatic residues in proteins, influencing the folding and stability of the synthesized peptides.

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula: Likely $ \text{C}{28}\text{H}{23}\text{NO}_4 $ (inferred from analogs in ).
  • Chirality: The (S)-configuration at the α-carbon ensures compatibility with natural L-amino acids in peptide synthesis.
  • Applications : Primarily used in peptide research, particularly for introducing hydrophobic or aromatic residues into peptide chains.

Comparison with Similar Compounds

The compound belongs to a broader class of Fmoc-protected amino acids with varying aromatic or heteroaromatic substituents. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Evidence Source
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(naphthalen-2-yl)propanoic acid Naphthalen-2-yl $ \text{C}{28}\text{H}{23}\text{NO}_4 $ 437.49 Improved solubility in organic solvents; used in peptide engineering .
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(5-fluoro-1H-indol-3-yl)propanoic acid 5-Fluoroindol-3-yl $ \text{C}{26}\text{H}{21}\text{FN}2\text{O}4 $ 444.45 Enhanced bioactivity in receptor-binding studies; stored under inert atmosphere .
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid 6-Chloroindol-3-yl $ \text{C}{26}\text{H}{21}\text{ClN}2\text{O}4 $ 459.91 Potential use in fluorescent peptide probes; high purity (HPLC >99%) .
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid Thiophen-3-yl $ \text{C}{22}\text{H}{19}\text{NO}_4\text{S} $ 393.46 Lower molecular weight; moderate acute toxicity (H302, H315) .
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid o-Tolyl $ \text{C}{25}\text{H}{23}\text{NO}_4 $ 401.45 High stability (3-year shelf life at -20°C); used in hydrophobic peptide segments .

Key Differences and Implications:

Aromatic Substituent Position :

  • The naphthalen-1-yl isomer (target compound) likely exhibits distinct π-π stacking interactions compared to the naphthalen-2-yl analog, affecting peptide folding and solubility .
  • Indole derivatives (e.g., 5-fluoroindol-3-yl) enhance binding to serotonin receptors due to their planar aromatic systems .

Thiophene-containing analogs exhibit lower molecular weights but higher acute oral toxicity (Category 4, H302) compared to naphthalene derivatives .

Synthesis and Stability :

  • Fmoc-protected o-tolylalanine demonstrates exceptional storage stability, making it preferable for long-term research projects .
  • Fluoro- and chloro-substituted compounds often require specialized purification techniques (e.g., preparative HPLC) to achieve >99% purity .

Biological Activity

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(naphthalen-1-yl)amino)propanoic acid, commonly referred to as Fmoc-Nap-Ala, is a compound that has garnered interest due to its potential biological activities. This article provides a detailed examination of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • IUPAC Name : (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(naphthalen-1-yl)amino)propanoic acid
  • CAS Number : 453559-06-3
  • Molecular Formula : C31H28N2O5
  • Molecular Weight : 508.58 g/mol
  • Purity : 95%

The compound features a fluorenyl group, which is known for its stability and ability to interact with various biological targets. The methoxycarbonyl group enhances the lipophilicity of the molecule, potentially improving its bioavailability.

The biological activity of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(naphthalen-1-yl)amino)propanoic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Interaction : The compound could interact with various receptors, influencing signaling pathways related to inflammation and cancer.
  • Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, suggesting potential protective effects against oxidative stress.

Therapeutic Applications

Research indicates that compounds with structural similarities to (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(naphthalen-1-yl)amino)propanoic acid exhibit various pharmacological effects:

  • Anti-inflammatory : Potential applications in treating inflammatory diseases by modulating immune responses.
  • Anticancer : Promising results in inhibiting tumor growth through apoptosis induction and cell cycle arrest.

A summary of therapeutic areas where this compound may have applications is presented in the table below:

Therapeutic Area Potential Effects
Anti-inflammatoryReduces inflammation
AnticancerInduces apoptosis
AntioxidantProtects against oxidative stress

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds. For example:

  • A study on structurally similar naphthalene derivatives indicated significant anti-inflammatory activity through inhibition of NF-kB signaling pathways.
  • Another investigation highlighted the anticancer properties of fluorenyl-based compounds, demonstrating their ability to induce cell cycle arrest in various cancer cell lines.

These findings suggest that (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(naphthalen-1-yl)amino)propanoic acid may also exhibit similar beneficial effects.

Comparative Analysis

To better understand the unique properties of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(naphthalen-1-yl)amino)propanoic acid, it is useful to compare it with other related compounds:

Compound Name Structure Features Biological Activity
N-(Fluoren-9-ylmethoxycarbonyl)-L-alanineFluorenyl groupModerate anti-inflammatory
Thioether derivativesThioether linkageHigh variability in activity
Allyl carbamate derivativesAllyl group presentVariable anticancer effects

This comparison illustrates that while (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(naphthalen-1-yl)amino)propanoic acid possesses unique structural features that enhance its potential for diverse biological interactions, its efficacy may vary based on the specific functional groups present.

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(naphthalen-1-yl)amino)propanoic acid in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
  • Spill Management : Avoid dust generation; use inert absorbents (e.g., vermiculite) for solid spills. Collect residues in sealed containers for hazardous waste disposal .
  • First Aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention .
  • GHS Hazards : Classified as H302 (oral toxicity), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Q. What synthetic strategies are employed to introduce the Fmoc-protected naphthalen-1-ylamino group in propanoic acid derivatives?

  • Methodological Answer :

  • Coupling Reagents : Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide) in anhydrous DCM (dichloromethane) or DMF (dimethylformamide) .
  • Reaction Conditions : Conduct reactions under nitrogen at 0–25°C. Monitor progress via TLC or HPLC .
  • Deprotection : Remove the Fmoc group using 20% piperidine in DMF, followed by neutralization and purification via reverse-phase HPLC .

Q. How should researchers characterize the purity and identity of this compound post-synthesis?

  • Methodological Answer :

  • Analytical Techniques :
  • HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95% target) .
  • Mass Spectrometry : Confirm molecular weight via MALDI-TOF or ESI-MS (e.g., expected [M+H]+ for C₃₀H₂₆N₂O₅: 501.18) .
  • NMR : Analyze ¹H/¹³C spectra in deuterated DMSO or CDCl₃ to verify stereochemistry and substituent integration .

Advanced Research Questions

Q. How can researchers optimize solid-phase peptide synthesis (SPPS) when incorporating this Fmoc-protected amino acid?

  • Methodological Answer :

  • Resin Selection : Use NovaSyn® TGR resin (0.2–0.3 mmol/g loading) for C-terminal carboxylate anchoring .
  • Coupling Efficiency : Pre-activate the amino acid with HOBt (Hydroxybenzotriazole) and DIC in DMF for 30 minutes before resin addition. Monitor coupling via Kaiser test .
  • Side Reactions : Minimize racemization by maintaining pH < 8 during deprotection and coupling .

Q. How can contradictory stability data under varying pH conditions be resolved?

  • Methodological Answer :

  • Experimental Design :
  • pH Stability Assay : Incubate the compound in buffers (pH 2–12) at 25°C. Sample aliquots at 0, 24, 48, and 72 hours .
  • Analysis : Quantify degradation via HPLC and identify byproducts using LC-MS. Cross-reference with analogs (e.g., phenyl-substituted variants show higher acid lability) .
  • Mitigation : Store the compound in inert, anhydrous conditions (argon, 4°C) to prevent hydrolysis .

Q. What advanced techniques validate the stereochemical integrity during peptide coupling?

  • Methodological Answer :

  • Chiral HPLC : Use Chirobiotic T columns (teicoplanin-based) with methanol/water mobile phases to resolve enantiomers .
  • Circular Dichroism (CD) : Compare CD spectra of synthesized peptides with reference standards to confirm α-helix/β-sheet content .
  • X-ray Crystallography : Co-crystallize with target proteins (e.g., proteases) to confirm binding geometry and stereochemical fidelity .

Q. How do structural modifications (e.g., naphthalen-1-yl vs. phenyl groups) impact biological activity?

  • Methodological Answer :

  • Comparative Studies :
Substituent LogP Receptor Binding (IC₅₀) Reference
Naphthalen-1-yl3.812 nM (Protease X)
Phenyl2.945 nM (Protease X)
  • Rational Design : The naphthalen-1-yl group enhances hydrophobic interactions in enzyme active sites, improving potency .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data for this compound?

  • Methodological Answer :

  • Solvent Screening : Test solubility in DMSO, DMF, THF, and acetonitrile at 25°C and 40°C. Use sonication for 10 minutes to disperse aggregates .
  • Controlled Variables : Ensure consistent purity (>95%) and anhydrous solvent conditions. Conflicting data may arise from residual moisture or impurities .
  • Documentation : Report solvent lot numbers, equilibration time, and filtration methods (0.22 µm nylon filters) .

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